molecular formula C16H9ClF6N2OS B2693504 3-[3,5-bis(trifluoromethyl)phenyl]-1-(4-chlorobenzoyl)thiourea CAS No. 1023589-34-5

3-[3,5-bis(trifluoromethyl)phenyl]-1-(4-chlorobenzoyl)thiourea

Cat. No.: B2693504
CAS No.: 1023589-34-5
M. Wt: 426.76
InChI Key: MCKTXDVMKJMWKM-UHFFFAOYSA-N
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Description

Historical Development of Thiourea-Based Organocatalysis

The evolution of thiourea organocatalysis began with foundational studies on hydrogen-bonding interactions in the late 20th century. Early pioneers like Kelly, Etter, and Hine demonstrated that ureas and thioureas could stabilize transition states through non-covalent interactions. A breakthrough occurred in 2003 when Takemoto developed a bifunctional thiourea catalyst for asymmetric Michael additions, showcasing the potential of chiral thioureas in enantioselective synthesis. Schreiner’s introduction of N,N'-bis(3,5-bis(trifluoromethyl)phenyl)thiourea in the early 2000s marked a turning point, as its electron-deficient aryl groups enhanced hydrogen-bond donor strength, enabling catalysis of previously challenging reactions like Diels-Alder cyclizations. Subsequent innovations, such as Nagasawa’s bis-thiourea catalysts (2004) and Ricci’s hydroxy-functionalized derivatives (2005), expanded the scope to include Baylis-Hillman and Friedel-Crafts reactions.

Emergence of Fluorinated Thioureas in Catalytic Research

Fluorinated thioureas emerged as superior catalysts due to the electron-withdrawing effects of trifluoromethyl (-CF₃) groups, which increase the acidity of NH protons and strengthen hydrogen-bonding interactions. Schreiner’s thiourea, featuring 3,5-bis(trifluoromethyl)phenyl substituents, became a benchmark due to its rigidity and ability to activate substrates via dual hydrogen bonds. Comparative studies revealed that fluorinated thioureas exhibit stronger N–H···O interactions than their non-fluorinated analogs, leading to higher enantioselectivities in Michael additions and Morita-Baylis-Hillman reactions. The 3,5-bis(trifluoromethyl)phenyl motif has since become a staple in catalyst design, enabling precise control over transition-state geometries.

Significance of 3-[3,5-Bis(trifluoromethyl)phenyl]-1-(4-chlorobenzoyl)thiourea in Contemporary Research

This compound integrates two key structural elements:

  • 3,5-Bis(trifluoromethyl)phenyl groups : Enhance hydrogen-bond donor capacity and stabilize catalyst-substrate complexes through electrostatic interactions.
  • 4-Chlorobenzoyl moiety : Introduces steric bulk and modulates electronic properties, potentially enabling bifunctional catalysis (e.g., simultaneous hydrogen bonding and Brønsted base activation).

Its synthesis via the Schotten-Baumann reaction—a condensation between 3,5-bis(trifluoromethyl)phenyl isothiocyanate and 4-chlorobenzoyl chloride—highlights its modular design. Preliminary studies suggest applications in asymmetric aldol reactions and multicomponent cascades, though detailed mechanistic insights remain sparse.

Current Research Landscape and Knowledge Gaps

Recent advances have focused on elucidating mechanistic pathways (e.g., hydrogen-bond activation vs. Brønsted acid catalysis) and expanding substrate scope. For instance, bifunctional thioureas have been shown to act as both hydrogen-bond donors and Brønsted bases in benzothiazole synthesis. However, critical gaps persist:

  • Mechanistic ambiguity : The role of the chlorobenzoyl group in This compound remains underexplored. Does it participate in secondary interactions or merely serve as a steric shield?
  • Limited scalability : While gram-scale syntheses have been achieved for related thioureas, the recoverability and reuse of this specific derivative require validation.
  • Theoretical modeling : Computational studies comparing its transition-state interactions with Schreiner’s thiourea are lacking.

Properties

IUPAC Name

N-[[3,5-bis(trifluoromethyl)phenyl]carbamothioyl]-4-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9ClF6N2OS/c17-11-3-1-8(2-4-11)13(26)25-14(27)24-12-6-9(15(18,19)20)5-10(7-12)16(21,22)23/h1-7H,(H2,24,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCKTXDVMKJMWKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC(=S)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9ClF6N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3,5-bis(trifluoromethyl)phenyl]-1-(4-chlorobenzoyl)thiourea typically involves the reaction of 3,5-bis(trifluoromethyl)phenyl isocyanate with 4-chlorobenzoyl chloride in the presence of a suitable base, such as triethylamine. The reaction is carried out in an organic solvent, such as dichloromethane, at room temperature. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, and the process may include additional steps for purification and quality control. The use of automated reactors and advanced analytical techniques ensures consistent production of the compound.

Chemical Reactions Analysis

Coordination Chemistry and Metal Complexation

The thiourea moiety acts as a bidentate ligand, coordinating transition metals through the sulfur and adjacent NH groups. The electron-withdrawing 3,5-bis(trifluoromethyl)phenyl group enhances ligand stability by reducing electron density on the sulfur atom, favoring complexation with soft Lewis acids like Pd(II), Pt(II), and Au(I) .

Example Reaction with PdCl₂:
3-[3,5-Bis(CF₃)₂C₆H₃]-1-(4-ClC₆H₄CO)thiourea+PdCl₂[Pd(κ²-S,N-thiourea)Cl2]\text{3-[3,5-Bis(CF₃)₂C₆H₃]-1-(4-ClC₆H₄CO)thiourea} + \text{PdCl₂} \rightarrow [\text{Pd(κ²-S,N-thiourea)}Cl₂]

Key Complex Properties:

Metal CenterGeometryStability Constant (log β)Application
Pd(II)Square planar8.2 ± 0.3Catalytic cross-coupling
Au(I)Linear6.8 ± 0.2Anticancer agents

Substitution and Functionalization Reactions

The 4-chlorobenzoyl group undergoes nucleophilic aromatic substitution (NAS) with amines, alkoxides, or thiols. The electron-withdrawing Cl atom directs substitution to the para position .

Example with Morpholine:
3-[3,5-Bis(CF₃)₂C₆H₃]-1-(4-ClC₆H₄CO)thiourea+MorpholineDMF, K₂CO₃4-Morpholinobenzoyl derivative\text{3-[3,5-Bis(CF₃)₂C₆H₃]-1-(4-ClC₆H₄CO)thiourea} + \text{Morpholine} \xrightarrow{\text{DMF, K₂CO₃}} \text{4-Morpholinobenzoyl derivative}

Reactivity Trends:

NucleophileRate Constant (k, M⁻¹s⁻¹)Product Yield
Piperidine0.45 ± 0.0288%
Sodium methoxide0.12 ± 0.0172%

Oxidation and Reduction Pathways

  • Oxidation: Treatment with H₂O₂ or m-CPBA oxidizes the thiocarbonyl group to sulfinic/sulfonic acids :
    CSH₂O₂SO₂\text{CS} \xrightarrow{\text{H₂O₂}} \text{SO₂}
    Products: Sulfoxides (major) and sulfones (minor).

  • Reduction: NaBH₄ or LiAlH₄ reduces the thiourea to a dithiolane derivative :
    CSLiAlH₄CH₂SH\text{CS} \xrightarrow{\text{LiAlH₄}} \text{CH₂SH}

Tautomerism and Structural Effects on Reactivity

The compound exhibits thione-thiol tautomerism (Figure 2), stabilized by intramolecular H-bonding between the NH and carbonyl oxygen . The thiol tautomer predominates in polar aprotic solvents (e.g., DMSO), influencing its reactivity in metal coordination and catalysis .

Tautomeric Equilibrium:

SolventThione:Thiol Ratio
DMSO1:3.2
Chloroform4:1

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : The compound serves as an essential building block for synthesizing more complex molecules. Its unique structure allows for various organic transformations, including oxidation and reduction reactions.
  • Reagent in Organic Transformations : It is utilized as a reagent in electrophilic and nucleophilic substitution reactions due to its reactive thiourea group.

Biology

  • Enzyme Inhibition Studies : Research has indicated its potential as an enzyme inhibitor. The compound interacts with biological macromolecules, making it a candidate for studying enzyme kinetics and inhibition mechanisms.
  • Antimicrobial Activity : Preliminary studies have shown that derivatives of this compound exhibit significant antimicrobial activity against various bacterial strains, including multidrug-resistant organisms .

Medicine

  • Therapeutic Properties : Investigations into the compound's anti-cancer and anti-inflammatory activities are ongoing. Its structural components suggest potential efficacy in targeting specific pathways involved in cancer progression .
  • Drug Development : The trifluoromethyl group is known to improve pharmacodynamics and pharmacokinetics, making this compound relevant in the development of new therapeutic agents .

Industry

  • Catalyst in Industrial Processes : The compound has been explored as a catalyst in various industrial chemical processes due to its ability to stabilize transition states through hydrogen bonding interactions.
  • Advanced Materials Development : Its unique chemical properties make it suitable for developing advanced materials with specific functionalities.

Case Studies

Study ReferenceFocusFindings
Antimicrobial ActivityDemonstrated significant inhibition against Gram-positive and Gram-negative bacteria.
Enzyme InhibitionIdentified potential as an enzyme inhibitor in biochemical assays.
Drug DevelopmentExplored structural modifications leading to enhanced biological activity against cancer cells.

Comparison with Similar Compounds

Key Research Findings and Implications

  • Substituent Impact: The 4-chlorobenzoyl group in the target compound likely increases acidity of the thiourea proton (N–H) compared to cyclohexyl-amino analogs, affecting hydrogen-bonding capacity and biological target interactions .
  • Chirality : Analogs 2 and 3 highlight the role of stereochemistry in thiourea derivatives, which could influence binding to chiral receptors or enzymes.
  • Synthetic Flexibility : The use of Pd/C-mediated hydrogenation (Analog 1) vs. direct isothiocyanate coupling (inferred for the target) demonstrates diverse synthetic strategies for modulating substituents .

Biological Activity

3-[3,5-bis(trifluoromethyl)phenyl]-1-(4-chlorobenzoyl)thiourea is a synthetic compound that has garnered attention in scientific research due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicine and industry.

Chemical Structure and Synthesis

The compound features a thiourea functional group linked to a 3,5-bis(trifluoromethyl)phenyl ring and a 4-chlorobenzoyl moiety. The synthesis typically involves the reaction of 3,5-bis(trifluoromethyl)phenyl isocyanate with 4-chlorobenzoyl chloride in the presence of a base like triethylamine, conducted in dichloromethane at room temperature. This method allows for high yield and purity through recrystallization or chromatography.

Biological Activity Overview

Research indicates that thiourea derivatives exhibit a broad spectrum of biological activities, including:

  • Anticancer Activity : Thiourea compounds have been shown to inhibit the growth of various cancer cell lines. Studies reveal that derivatives targeting specific molecular pathways can effectively limit angiogenesis and modify cancer cell signaling .
  • Antimicrobial Properties : The compound has demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The trifluoromethyl group enhances pharmacokinetic properties, making these compounds effective against resistant strains like MRSA .
  • Anti-inflammatory Effects : Some studies suggest that thiourea derivatives can modulate inflammatory responses, potentially leading to therapeutic applications in chronic inflammatory diseases .

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds with biological macromolecules. This interaction stabilizes transition states in enzymatic reactions, making it an effective enzyme inhibitor. Additionally, its structural features allow it to engage in specific binding interactions with target proteins involved in disease processes.

Case Studies and Research Findings

  • Anticancer Studies :
    • In vitro assays on various cancer cell lines have shown IC50 values ranging from 1.50 µM to 20 µM for different thiourea derivatives. For instance, one study reported significant efficacy against MCF-7 breast cancer cells with an IC50 of 3 µM .
    • Combination studies with existing chemotherapeutics revealed enhanced efficacy, suggesting potential for overcoming drug resistance .
  • Antimicrobial Efficacy :
    • A series of thiourea derivatives were tested against a panel of pathogenic bacteria. Notably, compounds exhibited minimum inhibitory concentrations (MICs) as low as 10 µg/mL against resistant strains, indicating strong antibacterial properties .
    • The presence of the trifluoromethyl group was correlated with improved antimicrobial activity compared to similar compounds lacking this feature .

Comparative Analysis

CompoundAnticancer Activity (IC50 µM)Antibacterial Activity (MIC µg/mL)Notes
This compound3 - 2010Effective against multiple cancer types and resistant bacteria
Other Thiourea DerivativesVaries (7 - 30)15 - 25Generally less potent than the studied compound

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-[3,5-bis(trifluoromethyl)phenyl]-1-(4-chlorobenzoyl)thiourea, and how can purity be ensured?

  • Methodological Answer : The compound can be synthesized via a two-step process: (1) coupling 3,5-bis(trifluoromethyl)aniline with thiophosgene to form the isothiocyanate intermediate, followed by (2) reaction with 4-chlorobenzoyl chloride under basic conditions. Purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from chloroform/petroleum ether mixtures. Purity is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and NMR spectral analysis (e.g., absence of residual amine peaks at δ 5.0–6.0 ppm) .

Q. How can the structural conformation of this thiourea derivative be validated experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. Crystals grown via slow evaporation of a dichloromethane/hexane solution are analyzed to determine bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding between thiourea S and aryl H). Data collection at 295 K with a Cu-Kα source (λ = 1.54178 Å) and refinement using software like SHELXTL ensures accuracy (R factor < 0.06) .

Q. What solvent systems are suitable for assessing the compound’s solubility and stability?

  • Methodological Answer : Solubility is tested in DMSO, THF, and chloroform via UV-Vis spectroscopy (λmax ~280 nm). Stability studies involve incubating the compound in buffered solutions (pH 2–10) at 37°C for 24–72 h, followed by LC-MS to detect degradation products (e.g., hydrolysis of the thiourea moiety to urea) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) model the compound’s electron distribution, highlighting nucleophilic/electrophilic sites. Molecular docking (AutoDock Vina) against protein structures (PDB IDs) evaluates binding affinities. For example, the trifluoromethyl groups’ electron-withdrawing effects may enhance hydrogen-bond acceptor capacity at the thiourea sulfur .

Q. What experimental designs are appropriate for evaluating environmental fate, such as biodegradation or bioaccumulation?

  • Methodological Answer : Follow OECD Test Guidelines:

  • Biodegradation : Aerobic soil metabolism study (OECD 307) with LC-MS/MS quantification of parent compound and metabolites over 60 days.
  • Bioaccumulation : Use a fish model (e.g., Danio rerio) to measure bioconcentration factors (BCF) via OECD 305 protocol.
    Environmental half-life (t½) is calculated using first-order kinetics from degradation data .

Q. How can contradictory data on the compound’s biological activity (e.g., IC50 variability) be resolved?

  • Methodological Answer : Cross-validate assays under standardized conditions:

  • In vitro : Repeat dose-response curves (e.g., enzyme inhibition) with controls for solvent interference (DMSO ≤0.1%).
  • In silico : Use cheminformatics tools (e.g., KNIME) to analyze structure-activity relationships (SAR) across datasets.
    Statistical analysis (ANOVA, p < 0.05) identifies outliers due to assay-specific variables (e.g., cell line viability thresholds) .

Q. What advanced techniques characterize supramolecular interactions in crystalline or solution states?

  • Methodological Answer :

  • Solid-state : SC-XRD and Hirshfeld surface analysis quantify intermolecular interactions (e.g., C–H···S contacts).
  • Solution-state : Nuclear Overhauser Effect Spectroscopy (NOESY) detects through-space correlations between the 4-chlorobenzoyl and trifluoromethylphenyl groups, confirming conformational flexibility .

Data Contradiction Analysis

Q. How to address discrepancies in reported spectroscopic data (e.g., NMR chemical shifts)?

  • Methodological Answer : Replicate spectra under identical conditions (solvent, temperature, instrument frequency). For example, <sup>19</sup>F NMR shifts (δ -60 to -65 ppm for CF3) are solvent-dependent (CDCl3 vs. DMSO-d6). Use internal standards (e.g., TMS for <sup>1</sup>H, CFCl3 for <sup>19</sup>F) and reference literature from authoritative journals (e.g., Molecules, Acta Crystallographica) .

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